Technical Guide: Chemical Structure, Tautomerism, and Synthesis of 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid
Technical Guide: Chemical Structure, Tautomerism, and Synthesis of 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid
Executive Summary
This technical guide provides a comprehensive analysis of 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid , a critical hybrid pharmacophore integrating a 1,2,4-triazole ring with a propanoic acid moiety via a thioether linker. This molecule serves as a versatile scaffold in medicinal chemistry, particularly in the development of antimicrobial, anti-inflammatory, and anticancer agents.[1] The guide details the molecular architecture, focusing on the suppression of thione-thiol tautomerism upon S-alkylation and the persistence of annular prototropic tautomerism. It further outlines a self-validating synthetic protocol, characterization standards, and biological implications.
Molecular Architecture & Tautomeric Landscape
Structural Composition
The molecule comprises three distinct functional domains:
-
1,2,4-Triazole Ring: A five-membered aromatic heterocycle containing three nitrogen atoms.[2]
-
Thioether Linker (-S-): Formed via S-alkylation, this bridge connects the heterocycle to the aliphatic chain.
-
Propanoic Acid Tail: Introduces a carboxylic acid group and a chiral center at the
-carbon (C2 position of the propanoic chain).
Tautomerism Analysis
Understanding the tautomeric behavior is crucial for predicting reactivity and binding affinity.
-
Pre-Alkylation (Starting Material): The precursor, 1,2,4-triazole-3-thiol, exhibits thione-thiol tautomerism . In solution, the thione form (NH-C=S) generally predominates over the thiol form (N=C-SH).
-
Post-Alkylation (Target Molecule): Upon reaction with 2-chloropropanoic acid, the sulfur atom is alkylated. This locks the sulfur in the thiol-ether form, effectively eliminating thione-thiol tautomerism.
-
Annular Tautomerism: Despite S-alkylation, the triazole ring retains annular prototropic tautomerism . The proton can migrate between the nitrogen atoms (N1, N2, and N4).
Stability Ranking (Calculated):
-
1H-Tautomer (Most Stable): Hydrogen on N1. This is the predominant species in solution and solid state due to aromatic stabilization energy.
-
4H-Tautomer: Hydrogen on N4. Often observed in specific solvent environments or crystal packing.
-
2H-Tautomer: Hydrogen on N2. Generally the least stable due to lone-pair repulsion adjacent to N1.
Visualization of Tautomeric Pathways
Figure 1: Transition from thione-thiol equilibrium to annular tautomerism post-alkylation.
Synthetic Pathways & Mechanistic Insights
Reaction Mechanism: HSAB Theory Application
The synthesis relies on the Pearson Hard and Soft Acids and Bases (HSAB) principle.
-
Nucleophile: The deprotonated 1,2,4-triazole-3-thiolate anion is an ambident nucleophile. The Sulfur atom is a "soft" center, while the Nitrogen atoms are "hard" centers.
-
Electrophile: The
-carbon of 2-chloropropanoic acid is a soft electrophilic center. -
Outcome: Under thermodynamic control (reflux), the soft-soft interaction (S-C bond formation) is energetically favored over the hard-soft interaction (N-C bond formation), resulting in high regioselectivity for S-alkylation .
Validated Synthetic Protocol
Reagents:
-
3-Mercapto-1,2,4-triazole (10 mmol)
-
2-Chloropropanoic acid (10 mmol)
-
Potassium Hydroxide (KOH) (22 mmol)
-
Solvent: Ethanol/Water (1:1 v/v)
Step-by-Step Workflow:
-
Preparation of Thiolate: Dissolve 3-mercapto-1,2,4-triazole in the EtOH/Water mixture containing KOH. Stir for 15 minutes at Room Temperature (RT) to ensure complete deprotonation (formation of potassium thiolate).
-
Addition: Dropwise addition of 2-chloropropanoic acid. Note: The extra equivalent of KOH neutralizes the carboxylic acid of the reagent.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 4-6 hours. Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1).
-
Acidification: Cool to RT. Acidify with dilute HCl to pH 3-4. This protonates the carboxylate, causing the product to precipitate.
-
Isolation: Filter the white precipitate. Wash with cold water to remove inorganic salts (KCl).
-
Recrystallization: Purify using Ethanol/Water to obtain analytical grade crystals.
Synthetic Workflow Diagram
Figure 2: Step-by-step synthetic pathway for regioselective S-alkylation.
Structural Characterization Protocols
To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.
FTIR Spectroscopy
| Functional Group | Frequency (cm⁻¹) | Diagnostic Significance |
| O-H (Acid) | 2500–3300 (broad) | Confirms carboxylic acid moiety. |
| C=O (Carbonyl) | 1680–1720 (strong) | Confirms acid carbonyl; shift indicates H-bonding. |
| C=N (Ring) | 1580–1620 | Characteristic of the triazole ring. |
| S-H | ABSENT (2500-2600) | Critical: Absence confirms successful S-alkylation (no free thiol). |
| C-S | 600–700 | Indicates formation of the thioether linkage. |
NMR Spectroscopy (¹H NMR in DMSO-d₆)
-
Triazole Proton (CH): Singlet at
8.0 – 8.5 ppm. (Position varies slightly based on tautomeric equilibrium). -
NH (Ring): Broad singlet at
13.0–14.0 ppm (often exchanged with solvent or merged with COOH). -
COOH: Broad singlet at
12.0–13.0 ppm. -
Methine (CH-S): Quartet at
4.0–4.5 ppm (Coupled to methyl group). -
Methyl (CH₃): Doublet at
1.4–1.6 ppm.
Critical Control Points (Troubleshooting)
| Observation | Root Cause | Corrective Action |
| Low Yield | Incomplete deprotonation or pH too high during isolation. | Ensure 2.2 eq of base are used. Acidify strictly to pH 3-4 (isoelectric point vicinity). |
| Melting Point Depression | N-alkylated impurity.[3] | Recrystallize from Ethanol. N-alkylated isomers often have lower melting points. |
| S-H Peak in IR | Incomplete reaction. | Increase reflux time; check quality of 2-chloropropanoic acid. |
Physicochemical Properties & Biological Implications[2][4][5][6][7][8]
Physicochemical Profile[3]
-
Molecular Weight: 173.19 g/mol .
-
Lipophilicity (LogP): ~0.5 to 0.8 (Estimated). The molecule is moderately polar due to the carboxylic acid and triazole ring.
-
Acidity (pKa):
-
COOH: ~4.0 – 4.5
-
Triazole NH: ~10.0 (Weakly acidic)
-
Triazole N (Protonation): ~2.3 (Weakly basic)
-
Biological Relevance
This molecule acts as a "fragment" or "scaffold" in drug discovery.
-
Schiff Base Precursors: The carboxylic acid can be converted to hydrazides, which are then condensed with aldehydes to form Schiff bases. These derivatives show potent antimicrobial and antifungal activity (e.g., against Candida albicans) [1].[4]
-
Metallo-Pharmaceuticals: The N1/N2/N4 nitrogens and the carboxylate oxygen can act as ligands for metal coordination (e.g., Ag+, Cu2+), potentially enhancing biological activity through chelation mechanisms.
-
Enzyme Inhibition: The 1,2,4-triazole moiety is a known pharmacophore for inhibiting cytochrome P450 enzymes (e.g., lanosterol 14
-demethylase in fungi) [2].
References
-
Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. National Institutes of Health (PMC). Available at: [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI Molecules. Available at: [Link][5]
-
Regioselectivity of Alkylation of 1,2,4-triazole-3-thiones. ResearchGate. Available at: [Link]
-
Crystal structure of 3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylthio)-propanoic acid. Zeitschrift für Kristallographie. Available at: [Link][6][5]
Sources
- 1. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 5. (PDF) Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides and their tautomerism [academia.edu]
- 6. researchgate.net [researchgate.net]
